(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride
Description
This compound is a quaternary ammonium salt featuring a piperidin-1-ium core substituted at the 3-position with a carbamimidoyl group (guanidine derivative) and esterified to a 3,4,5-trimethoxybenzoate moiety. The chloride counterion balances the positive charge on the piperidinium nitrogen. The trimethoxybenzoate group is notable for its electron-rich aromatic system, which may influence solubility and receptor binding .
Properties
CAS No. |
75231-03-7 |
|---|---|
Molecular Formula |
C16H24ClN3O5 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C16H23N3O5.ClH/c1-21-12-7-10(8-13(22-2)14(12)23-3)15(20)24-11-5-4-6-19(9-11)16(17)18;/h7-8,11H,4-6,9H2,1-3H3,(H3,17,18);1H |
InChI Key |
KFUOGBOPVYNZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC[NH+](C2)C(=N)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride typically involves the reaction of piperidine derivatives with trimethoxybenzoic acid. The process generally includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a carbamimidoyl group.
Esterification: The functionalized piperidine derivative is then reacted with 3,4,5-trimethoxybenzoic acid under esterification conditions to form the desired ester.
Salt Formation: The final step involves the formation of the chloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the trimethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure may mimic certain biological molecules, making it useful in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for various diseases.
Industry
In the industrial sector, (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Compound A : 3-(Pyridin-3-yl)propyl 3,4,5-trimethoxybenzoate hydrochloride (1:1)
- Structure : Features a pyridine ring instead of a piperidinium core and lacks the carbamimidoyl group.
- Key Differences :
- Charge : Compound A is neutral (pyridine) vs. the target compound’s cationic piperidinium.
- Solubility : The quaternary ammonium group in the target compound enhances water solubility compared to Compound A’s neutral pyridine .
- Bioactivity : The carbamimidoyl group in the target compound may improve binding to enzymes or receptors via hydrogen bonding, whereas Compound A’s pyridine may rely on weaker van der Waals interactions.
Compound B : 3,4,5-Trimethoxybenzoic Acid Derivatives
- Examples : Ethyl 3,4,5-trimethoxybenzoate, methyl analogues.
- Key Differences :
- Functional Groups : Lack the cationic piperidinium and carbamimidoyl substituents.
- Lipophilicity : Shorter alkyl chains in esters (e.g., ethyl/methyl) reduce logP values compared to the target compound’s bulky piperidinium group.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B (Ethyl Ester) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~384.8 | ~377.8 | ~240.2 |
| Charge at pH 7 | +1 (quaternary ammonium) | Neutral | Neutral |
| LogP (Predicted) | 1.2–1.5 | 2.1–2.4 | 1.8–2.0 |
| Solubility in Water (mg/mL) | ~50–100 | ~10–20 | <10 |
Data inferred from structural analogs and computational models .
Spectral Data Comparison
Infrared Spectroscopy (IR) :
- Target Compound : Strong ester C=O stretch (~1720 cm⁻¹), N–H stretches from carbamimidoyl (~3350 cm⁻¹), and aromatic C–O (trimethoxy, ~1250 cm⁻¹) .
NMR Spectroscopy :
- ¹H-NMR (Target) :
- Piperidinium protons: δ 3.5–4.2 ppm (deshielded due to charge).
- Trimethoxybenzoate: δ 3.8–3.9 ppm (singlet, 9H).
- ¹H-NMR (Compound A) :
- Pyridine protons: δ 8.5–9.0 ppm (aromatic), propyl chain: δ 1.7–2.5 ppm.
Spectral data aligns with methodologies in Pretsch et al. (2013) .
Biological Activity
The compound (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Piperidine ring substituted with a carbamimidoyl group.
- Functional Groups : The presence of a 3,4,5-trimethoxybenzoate moiety contributes to its biological properties.
- Chloride Ion : Acts as a counterion which may influence solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride exhibit significant antitumor properties. For instance, carbon-bridged steroids and triterpenoids have been shown to possess moderate to strong antitumor activities, with some compounds demonstrating selective action against various cancer types such as renal cell carcinoma and prostate cancer .
| Compound Type | Activity Level | Cancer Types Targeted |
|---|---|---|
| Carbon-Bridged Steroids | Moderate to Strong | Renal Cancer, Prostate Cancer |
| Triterpenoids | Moderate | Sarcoma, Lymphocytic Leukemia |
The proposed mechanisms for the antitumor activity include:
- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells.
- Targeting Signaling Pathways : Inhibition of pathways involved in tumor growth and metastasis.
- Regulation of Biomarkers : Effects on serum biomarkers related to tumor progression .
In Vivo Studies
A notable study investigated the effects of a related piperidine derivative on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to modulate immune responses and enhance apoptosis in malignant cells .
Clinical Implications
There is ongoing research into the therapeutic applications of piperidine derivatives in oncology. Preliminary results suggest that these compounds could serve as adjunct therapies in combination with existing chemotherapeutics to enhance efficacy and reduce side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
